![molecular formula C10H13ClN2O4S2 B2723890 N-[2-(3-氯苯基磺酰氨基)乙基]乙烯-1-磺酰胺 CAS No. 2097929-26-3](/img/structure/B2723890.png)

N-[2-(3-氯苯基磺酰氨基)乙基]乙烯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

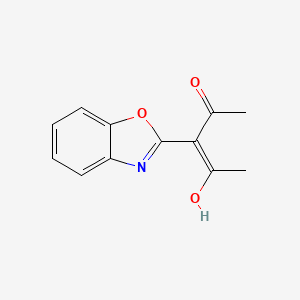

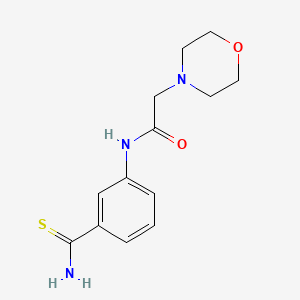

“N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide” is a synthetic compound that belongs to the class of sulfonamides . It is a molecule containing the sulfonamide functional group . The product is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method produces a greater yield compared to other methods .Molecular Structure Analysis

Sulfonamides have a typical structure that involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of “N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide” would follow this general structure.Chemical Reactions Analysis

Sulfonamides, such as “N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide”, can undergo various chemical reactions. For instance, they can compete with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited .科学研究应用

Antibacterial Activity

DNSPA exhibits antibacterial properties, making it a potential candidate for combating bacterial infections. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies are needed to optimize its antibacterial activity and understand its mechanism of action .

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase enzymes. DNSPA may play a role in inhibiting these enzymes, which are involved in processes like pH regulation, ion transport, and bicarbonate production. Investigating DNSPA’s selectivity and potency against specific carbonic anhydrase isoforms is crucial .

作用机制

Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

安全和危害

The product is not intended for human or veterinary use and is for research use only. Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

属性

IUPAC Name |

3-chloro-N-[2-(ethenylsulfonylamino)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S2/c1-2-18(14,15)12-6-7-13-19(16,17)10-5-3-4-9(11)8-10/h2-5,8,12-13H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUVSKZFZHEXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2723807.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine](/img/structure/B2723810.png)

![5-{[(2-Methoxyphenyl)amino]methyl}-2-furoic acid](/img/structure/B2723814.png)

![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)

![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)

![N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2723828.png)